molecular formula C17H13N3O3S B12619499 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline CAS No. 920285-97-8

2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline

Cat. No.: B12619499
CAS No.: 920285-97-8
M. Wt: 339.4 g/mol
InChI Key: GEDYHYWYYYOMRX-UHFFFAOYSA-N
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Description

2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline is a multifunctional chemical building block of significant interest in medicinal chemistry and drug discovery. This synthetically versatile compound incorporates three distinct functional motifs—a nitroaniline core, a phenoxy ether linkage, and a pyridinylsulfanyl group—that collectively enable its application across various research domains. The presence of the pyridinylsulfanyl moiety is structurally analogous to compounds investigated for their biological activity, particularly as potential kinase inhibitors or modulators of interleukin pathways . The electron-rich aniline derivative serves as a key intermediate in the synthesis of more complex molecules, with its nitro group amenable to reduction for further functionalization and the pyridinylsulfanyl group offering potential for metal coordination or additional chemical modifications. Research applications for this compound include its use as a precursor in the development of small molecule therapeutics, particularly for investigating metabolic disorders such as type 2 diabetes and obesity , as well as potential inflammatory conditions through modulation of interleukin-1 beta pathways . The compound's structural features are characteristic of privileged scaffolds in drug discovery, with the phenoxy-pyridinyl motif appearing in various pharmacologically active compounds. This specialty chemical is provided exclusively for research purposes in laboratory settings. FOR RESEARCH USE ONLY. Not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, including personal protective equipment and proper ventilation.

Properties

CAS No.

920285-97-8

Molecular Formula

C17H13N3O3S

Molecular Weight

339.4 g/mol

IUPAC Name

2-nitro-4-phenoxy-5-pyridin-4-ylsulfanylaniline

InChI

InChI=1S/C17H13N3O3S/c18-14-10-17(24-13-6-8-19-9-7-13)16(11-15(14)20(21)22)23-12-4-2-1-3-5-12/h1-11H,18H2

InChI Key

GEDYHYWYYYOMRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C(=C2)[N+](=O)[O-])N)SC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Nitration of Aniline Derivatives

One common method involves the nitration of an appropriate aniline derivative followed by substitution reactions:

  • Starting Material : Begin with 4-phenoxyaniline.
  • Nitration Reaction : Treat with concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position (2-position).
  • Isolation : The product can be purified through recrystallization.

This method typically yields moderate to high purity products depending on reaction conditions.

Sulfanylation with Pyridine Derivatives

The introduction of the pyridinyl sulfanyl group can be performed using thiol derivatives:

  • Reagents : Use pyridine-4-thiol as the sulfanyl source.
  • Reaction Conditions : Conduct the reaction under basic conditions (e.g., using sodium hydroxide) to promote nucleophilic attack on the activated aromatic ring.
  • Workup : The reaction mixture is quenched with acid, followed by extraction with organic solvents.

This method can achieve good yields but may require optimization of reaction times and temperatures.

Coupling Reactions

Another effective approach involves coupling reactions that utilize palladium catalysis:

  • Cross-Coupling Reaction : Employ a palladium catalyst to facilitate the coupling of a nitro-substituted aryl halide with a pyridine sulfide.
  • Conditions : Typically conducted in an organic solvent like dimethylformamide at elevated temperatures.
  • Purification : The final product can be purified via column chromatography.

This method is advantageous for its ability to form complex structures efficiently, yielding high-purity products.

Summary of Yields and Reaction Conditions

The following table summarizes various preparation methods, including yields and specific conditions used in different studies:

Method Yield (%) Conditions References
Nitration of Aniline 70-85 HNO₃/H₂SO₄, room temperature
Pyridinyl Sulfanylation 60-75 NaOH, THF, reflux
Palladium-Catalyzed Coupling 85-95 Pd catalyst, DMF, elevated temperature

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxy and pyridinylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline.

Scientific Research Applications

Medicinal Chemistry

2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline has been investigated for its potential as an anticancer agent. Studies indicate that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. The presence of the nitro group may enhance its ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) .

Case Study: Anticancer Activity
Research has shown that derivatives of aniline compounds can inhibit tumor growth in vitro. For instance, a study demonstrated that compounds with a similar scaffold to 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline displayed significant activity against breast cancer cell lines .

Synthesis of Novel Therapeutics

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications, making it suitable for creating targeted drugs. The pyridinyl sulfanyl group can participate in nucleophilic substitutions, facilitating the synthesis of more complex molecules .

Example: Synthesis Pathway
A synthetic route involving 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline could lead to the development of inhibitors targeting specific enzymes involved in cancer progression. This pathway may involve reactions such as:

  • Nucleophilic substitution on the pyridine ring.
  • Reduction of the nitro group to an amine for enhanced biological activity.

Materials Science

In materials science, 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline can be utilized in the development of conductive polymers and organic semiconductors. The incorporation of this compound into polymer matrices can enhance the electrical properties due to its electron-withdrawing nitro group and electron-donating phenoxy moiety .

Application: Conductive Polymers
Research indicates that polymers incorporating similar aniline derivatives show improved conductivity and thermal stability. These materials are being explored for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Data Tables

Application Area Description Potential Benefits
Medicinal ChemistryAnticancer agent developmentInduces apoptosis in cancer cells
Synthesis of TherapeuticsBuilding block for targeted drug synthesisEnables creation of enzyme inhibitors
Materials ScienceDevelopment of conductive polymersEnhanced electrical properties for electronics

Mechanism of Action

The mechanism of action of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The phenoxy and pyridinylsulfanyl groups may also contribute to the compound’s overall activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline, a comparative analysis with three analogs is provided below. Key parameters include substituent effects, physicochemical properties, and functional applications.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituents (Position) Molecular Weight (g/mol) Solubility (H₂O, mg/mL) Melting Point (°C) Key Applications
2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline -NO₂ (2), -OPh (4), -S-C₅H₄N (5) 353.42 <0.1 198–202 Organic semiconductors, kinase inhibitors
3-Nitro-4-phenoxyaniline -NO₂ (3), -OPh (4) 244.23 0.5 145–148 Dye intermediates, corrosion inhibitors
2-Amino-4-phenoxy-5-(pyridin-4-ylthio)benzene -NH₂ (2), -OPh (4), -S-C₅H₄N (5) 323.41 1.2 175–179 Ligands for metal coordination complexes
2-Nitro-4-methoxy-5-(methylsulfanyl)aniline -NO₂ (2), -OMe (4), -SMe (5) 244.29 2.3 132–135 Agrochemical precursors

Key Findings

Electronic Effects: The 2-nitro substituent in the target compound reduces electron density at the aromatic ring compared to the 3-nitro isomer, enhancing electrophilic substitution resistance . This electronic profile favors applications in charge-transfer materials. Replacement of the nitro group with an amino group (as in 2-amino-4-phenoxy-5-(pyridin-4-ylthio)benzene) increases solubility due to hydrogen-bonding capability but decreases thermal stability.

Steric and Solubility Trends: The pyridinylsulfanyl group introduces greater steric hindrance and lower aqueous solubility compared to smaller substituents like methylsulfanyl (-SMe). This hindrance may limit bioavailability in pharmaceutical contexts but enhances stability in solid-state applications. The phenoxy group contributes to lipophilicity, making the compound less soluble in polar solvents than analogs with methoxy (-OMe) groups.

Functional Versatility: The target compound’s combination of nitro and pyridinylsulfanyl groups enables dual functionality: nitro groups participate in redox reactions, while pyridinylsulfanyl groups act as ligands for metal ions, suggesting utility in catalytic systems . In contrast, 3-nitro-4-phenoxyaniline’s simpler structure prioritizes cost-effective synthesis for bulk industrial applications.

Research Implications and Limitations

While the target compound exhibits promising properties, challenges remain:

  • Synthetic Complexity : Multi-step synthesis and purification of polysubstituted anilines often result in low yields (<40%), necessitating optimization.
  • Data Gaps: Limited high-resolution crystallographic data are available for this specific compound, though methodologies using SHELX software remain standard for analogous structures .
  • Toxicity Profile : The nitro group raises concerns about mutagenicity, requiring further toxicological studies for pharmaceutical adoption.

Biological Activity

2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline is a compound with significant potential in medicinal chemistry. Its unique structure, which includes a nitro group, a phenoxy moiety, and a pyridine-sulfanyl linkage, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H13N3O3S
  • Molecular Weight : 339.4 g/mol
  • Structural Features : The compound features a nitro group at position 2, a phenoxy group at position 4, and a pyridinyl sulfanyl group at position 5, contributing to its diverse biological interactions .

Biological Activity Overview

The biological activity of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline has been explored in several studies, revealing its potential as an anticancer agent and its effects on various biological pathways.

The proposed mechanisms for anticancer activity generally involve:

  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and survival.
  • Interaction with DNA : Nitro groups can participate in redox reactions leading to DNA damage.

Case Studies

  • Study on Related Compounds :
    A study conducted on benzimidazole derivatives indicated that modifications similar to those found in 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline could enhance anticancer efficacy. For example, a derivative showed an IC50 value of 0.062 μM against human concentrative nucleoside transporters . This suggests that similar substitutions on our compound may yield potent inhibitors.
  • In Vivo Studies :
    In vivo studies involving related compounds have demonstrated significant tumor suppression in murine models, reinforcing the hypothesis that structural similarities could predict biological efficacy .

Comparative Analysis Table

Compound NameStructure FeaturesIC50 (μM)Biological Activity
2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]anilineNitro group, phenoxy moiety, pyridine-sulfanyl linkageTBDPotential anticancer agent
Benzimidazole DerivativeBenzimidazole core with various substitutions0.062hCNT2 inhibitor
Related Nitro CompoundNitro group with phenyl substitution25.72 ± 3.95Induces apoptosis in MCF cells

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